4-(3-pyridinylmethyl)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Description
Properties
IUPAC Name |
4-(pyridin-3-ylmethyl)-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4S/c10-9(11,12)7-14-15-8(17)16(7)5-6-2-1-3-13-4-6/h1-4H,5H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJADGDSTAHJWLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=NNC2=S)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazides with Trifluoroacetic Anhydride
The most widely reported method for synthesizing 5-(trifluoromethyl)-1,2,4-triazole-3-thione derivatives involves the direct reaction of thiosemicarbazides with trifluoroacetic anhydride (TFAA). For the target compound, this requires using 4-(3-pyridinylmethyl)thiosemicarbazide as the starting material.
The general procedure involves:
- Dissolving 4-(3-pyridinylmethyl)thiosemicarbazide (1 eq) in excess trifluoroacetic acid (TFA)
- Slow addition of TFAA (1.3 eq) at 0-5°C
- Refluxing the reaction mixture at 72°C for 4-6 hours
- Neutralization with aqueous NaOH to pH 8-9
- Isolation via filtration or extraction
This method achieves yields up to 91% for analogous compounds through a tandem cyclization-elimination mechanism. The trifluoromethyl group originates from TFAA, while the pyridinylmethyl substituent derives from the thiosemicarbazide precursor.
Alkaline Ring Closure of Acylthiosemicarbazides
Alternative synthesis employs alkaline treatment of 1-(3-pyridinylmethyl)thiosemicarbazide derivatives. This two-step approach first involves:
- Acylation of thiosemicarbazide with trifluoroacetyl chloride
- Cyclization under basic conditions (NaOH/EtOH, 80°C)
While this route offers better control over substituent positioning, yields typically range 65-75% due to competing side reactions. The method proves particularly useful when introducing sensitive functional groups that cannot withstand TFAA's strong electrophilic nature.
Reaction Mechanism Elucidation
The TFAA-mediated cyclization follows a concerted electrophilic activation pathway:
- TFAA activation : Generates mixed anhydride intermediate
- Nucleophilic attack : Thiosemicarbazide's terminal amine attacks electrophilic carbonyl
- Cyclization : Intramolecular dehydration forms triazole ring
- Thione stabilization : Tautomerization to thermodynamically favored thione form
Key mechanistic evidence includes:
- Isolation of acyclic intermediates at low temperatures
- pH-dependent product distribution
- DFT calculations confirming transition state stabilization by TFA
Process Optimization Parameters
Critical Reaction Variables
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| TFAA Equivalents | 1.2-1.5 eq | <1.2: Incomplete conversion |
| | >1.5: Side product formation |
| Temperature | 70-75°C | Lower: Slowed kinetics
| | Higher: Decomposition |
| Reaction Time | 4-6 hours | Shorter: Unreacted starting material
| | Longer: No significant improvement |
| Solvent | Neat TFA | Alternatives reduce yield by 20-40% |
Purification Techniques
- Crude isolation : Precipitation at pH 8.5 removes acidic byproducts
- Chromatography : Silica gel (EtOAc/Hexane 3:7) separates regioisomers
- Recrystallization : Methanol/water (4:1) affords >99% purity
Analytical Characterization
Spectroscopic Fingerprints
¹H NMR (DMSO-d₆)
¹³C NMR
X-ray Crystallography
Single crystal analysis confirms:
- Planar triazole-thione core
- Dihedral angle of 85° between pyridine and triazole planes
- Short S···H-C hydrogen bonds (2.15 Å)
Scalability and Industrial Considerations
Batch production at 1 kg scale requires:
- Safety : Strict temperature control during TFAA addition
- Waste management : TFA recovery via distillation
- Quality control : HPLC purity >99.5% (USP method)
Current industrial synthesis costs average $450-600/g, with >80% attributed to 3-pyridinylmethylamine starting material.
Emerging Synthetic Technologies
Continuous Flow Chemistry
Microreactor systems demonstrate:
Enzymatic Cyclization
Preliminary studies using lipase CAL-B show:
- 65% yield under mild conditions
- Enhanced enantioselectivity for chiral analogs
- Current limitations in substrate scope
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyridinylmethyl group, potentially leading to the formation of dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazole ring and the pyridinylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonates are employed under conditions that favor nucleophilic or electrophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound in focus has been evaluated for its efficacy against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria. For example, studies have demonstrated that triazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antibiotics .
Anticancer Properties
Triazoles have also been investigated for their anticancer activities. The compound has shown cytotoxic effects against several cancer cell lines, including breast (MCF7) and colon (HCT116) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment .
Case Study: Synthesis and Evaluation
In a study published in the Turkish Journal of Chemistry, researchers synthesized a series of triazole derivatives, including the compound , and evaluated their biological activities. The results indicated that modifications in the molecular structure significantly influenced their antimicrobial and anticancer activities .
Agricultural Applications
Fungicidal Activity
The compound has been explored for its potential use as a fungicide. Triazoles are known to inhibit fungal growth by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes. Studies have reported that triazole derivatives exhibit effective antifungal activity against various plant pathogens, thereby protecting crops from diseases .
Herbicidal Properties
In addition to fungicidal activity, some triazole compounds have shown herbicidal effects. These compounds can interfere with plant growth by inhibiting specific biochemical pathways essential for plant development. This property makes them valuable in agricultural formulations aimed at weed control .
Chemical Properties and Safety
The physical properties of 4-(3-pyridinylmethyl)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione include:
- Molecular Formula: C11H9F3N4O
- Molecular Weight: 270.21 g/mol
- Density: Approximately 1.47 g/cm³
Safety assessments indicate that while the compound exhibits beneficial properties, appropriate handling and safety measures should be observed due to potential toxicity associated with trifluoromethyl groups .
Data Summary Table
| Application Area | Activity Type | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial | Effective against Staphylococcus aureus and E. coli |
| Anticancer | Cytotoxic to MCF7 and HCT116 cell lines | |
| Agricultural Science | Fungicidal | Inhibits growth of plant pathogens |
| Herbicidal | Affects plant growth through biochemical pathways |
Biological Activity
4-(3-Pyridinylmethyl)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C9H7F3N4S
- Molecular Weight : 260.24 g/mol
- CAS Number : 51528052
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains and fungi. The presence of the pyridinylmethyl and trifluoromethyl groups in this compound is believed to enhance its interaction with microbial targets.
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant inhibition | |
| Candida albicans | Active against strains |
Antifungal Activity
The antifungal properties of triazole derivatives are well-documented. The compound's structure allows it to inhibit fungal growth by interfering with ergosterol synthesis, a key component of fungal cell membranes. In vitro studies have highlighted its effectiveness against several fungal pathogens.
Anticancer Potential
Emerging studies suggest that 1,2,4-triazole derivatives possess anticancer properties. The mechanism is thought to involve the inhibition of specific enzymes involved in cancer cell proliferation. Research on structural analogs indicates promising results in various cancer cell lines.
Case Studies
-
Antimicrobial Screening
A study conducted on substituted triazole derivatives demonstrated that compounds with similar structures to this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for several strains, indicating the compound's potential as a broad-spectrum antimicrobial agent . -
Antifungal Efficacy
In another investigation focused on antifungal activity, derivatives were tested against Candida species with results showing effective inhibition at low concentrations. The study emphasized the importance of the trifluoromethyl group in enhancing antifungal potency .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Triazoles often inhibit enzymes critical for nucleic acid synthesis.
- Membrane Disruption : By altering membrane fluidity and integrity in fungi and bacteria.
Comparison with Similar Compounds
Corrosion Inhibition
Triazole-thiones with aromatic and electron-donating substituents exhibit strong adsorption on metal surfaces. Key comparisons include:
- TMAT and DMTMAT (): Structures: (E)-5-methyl-4-((thiophen-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TMAT) and its dimethylamino analog (DMTMAT). Performance: Both showed >90% inhibition efficiency for carbon steel in 1 M HCl. Thiophene and dimethylamino groups enhance electron density, improving adsorption . Comparison: The target compound’s trifluoromethyl group (electron-withdrawing) may reduce adsorption strength compared to TMAT’s electron-rich thiophene. However, the pyridinylmethyl group could facilitate π–π interactions with metal surfaces.
Mannich Bases (4MPT, PPT, MPT) ():
- Structures: Piperazine/morpholine-derived triazole-thiones with pyridin-4-yl groups.
- Performance: Inhibition efficiencies of 92.6–93.3% via Langmuir adsorption. The pyridine ring and amine side chains enhance coordination with steel .
- Comparison : The target compound lacks amine side chains but retains a pyridine ring, suggesting moderate efficiency (~85–90%) if tested under similar conditions.
Table 1: Corrosion Inhibition Performance
| Compound | Substituents | Inhibition Efficiency | Reference |
|---|---|---|---|
| TMAT | Thiophene, methyl | >90% | |
| 4MPT | Pyridin-4-yl, piperazine | 92.8% | |
| Target Compound | Pyridinylmethyl, CF₃ | Predicted: 85–90% | – |
Antimicrobial Activity
Substituents critically influence antibacterial potency, particularly against Gram-positive bacteria:
- Plech et al.’s Derivatives (): 4-(4-Bromophenyl)-5-(4-chlorophenyl) derivatives with pyrrolidinyl/diethylamino groups showed MICs of 31.25 µg/mL against Bacillus subtilis. Bromophenyl enhances activity over methylphenyl .
-
- Structure: 3-(5-((3,5-Dinitrobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine.
- Activity: Effective against Mycobacterium tuberculosis (MIC <1 µg/mL). The octynylpyridine group enhances membrane penetration .
- Comparison : The target compound’s pyridinylmethyl group may improve solubility, but the absence of long alkyl chains (e.g., octynyl) could limit mycobacterial uptake.
Anticonvulsant Activity
Triazole-thiones with halogenated aryl groups exhibit enhanced blood-brain barrier permeability and sodium channel modulation:
-
- Structure: 5-(3-Chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.
- Performance: Therapeutic index (TI) = 10.3; enhances valproate activity .
- Comparison : The target compound’s trifluoromethyl group may improve metabolic stability over hexyl, but the absence of a chlorophenyl group might reduce sodium channel affinity.
- Compound 121 (): Structure: 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Performance: TI = 15.9; synergizes with carbamazepine and phenobarbital . Comparison: The pyridinylmethyl group in the target compound could introduce steric hindrance, reducing efficacy compared to smaller halogenated aryl groups.
Table 3: Anticonvulsant Profile
Metabolic Stability
- 4-Ethyl-5-(4-fluorophenyl) Analogue (): Stability: Metabolically inert; minor dealkylation observed. S-oxidation and desulfuration absent . Comparison: The trifluoromethyl group in the target compound is resistant to oxidation, suggesting superior metabolic stability compared to ethyl or fluorophenyl substituents.
Structural Analogues
- 5-(2-Fluorophenyl)-4-[(E)-(3-pyridinylmethylene)amino] Derivative (): Structure: Differs from the target compound by a 2-fluorophenyl group instead of trifluoromethyl.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 4-(3-pyridinylmethyl)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione?
- Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, S-alkylation of triazole-thiol precursors with halogenated pyridines under reflux in ethanol or THF has been optimized with yields up to 85% . Reaction time (6–12 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 for thiol:alkylating agent) are critical parameters. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .
Q. How is the structure of this compound validated experimentally?
- Answer : Structural confirmation combines spectral techniques:
- ¹H/¹³C NMR : Peaks for pyridinyl protons (δ 8.2–8.8 ppm) and trifluoromethyl groups (δ -62 ppm in ¹⁹F NMR) are diagnostic .
- IR Spectroscopy : Stretching vibrations for C=S (1150–1250 cm⁻¹) and triazole ring (1500–1600 cm⁻¹) are observed .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content are matched with theoretical values (±0.3% tolerance) .
Q. What are the key physicochemical properties relevant to its stability and handling?
- Answer : The compound is stable under inert atmospheres but hygroscopic. Key properties include:
- Melting Point : 220–245°C (decomposition observed above 250°C) .
- Solubility : Moderate in DMSO (>50 mg/mL), low in water (<0.1 mg/mL) .
- Storage : Recommended at –20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict its reactivity and electronic properties?
- Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:
- HOMO-LUMO Gaps : ~4.5 eV, indicating moderate electrophilicity .
- Molecular Electrostatic Potential (MEP) : Negative charge localization on the thione sulfur and pyridinyl nitrogen, suggesting nucleophilic attack sites .
- Torsional Flexibility : Dihedral angles (e.g., pyridinyl-C–S–C-triazole) influence conformational stability .
Q. What strategies resolve contradictions in biological activity data across studies?
- Answer : Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ variability) arise from:
- Assay Conditions : Variations in cell lines (e.g., HepG2 vs. MCF-7) or microbial strains .
- Structural Analogues : Substitutions at the pyridinyl or trifluoromethyl groups alter target binding .
- Dose-Response Validation : Replicating studies with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) reduces variability .
Q. How does the trifluoromethyl group influence its pharmacological profile?
- Answer : The –CF₃ group enhances:
- Lipophilicity : LogP increases by ~1.5 units, improving membrane permeability .
- Metabolic Stability : Resistance to oxidative degradation via cytochrome P450 enzymes .
- Target Affinity : Electron-withdrawing effects modulate interactions with enzymes (e.g., DHFR inhibition in anticancer studies) .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Answer : Key challenges include:
- Purification : Column chromatography is impractical at >10 g scales; alternatives like recrystallization (ethanol/water) are optimized .
- Byproduct Formation : Thiol oxidation to disulfides requires strict inert conditions (N₂/Ar) .
- Yield Optimization : Catalyst screening (e.g., KI for S-alkylation) improves efficiency to >90% .
Methodological Recommendations
- Synthetic Reproducibility : Document reaction parameters (solvent purity, stirring rate) to ensure consistency .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features with bioactivity .
- Computational Validation : Cross-validate DFT results with experimental spectral data to refine computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
